Cas no 134461-76-0 ((1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone)

(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone structure
134461-76-0 structure
Produktname:(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone
CAS-Nr.:134461-76-0
MF:C28H28O9
MW:508.5165
CID:4765663
PubChem ID:165359190

(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.
    • DA-70043
    • 5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone
    • HY-N12133
    • CS-0892098
    • (1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.0(1),?.0(2),(2)?.0?,(1)?.0?,(1)?.0(1)?,(2)?.0(2)(1),(2)?]nonacosa-11,13,15-triene-4,10,22,29-tetrone
    • 5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo(16.9.2.01,5.02,24.08,17.09,14.018,27.021,26)nonacosa-11,13,15-triene-4,10,22,29-tetrone
    • 134461-76-0
    • DTXSID101311863
    • 4,7-Didehydroneophysalin B
    • 13H-16,6a-(Epoxymethano)-15,2,16-(methanoxymetheno)-4H,6aH-naphtho[1',2':7,8]cycloocta[1,2-b]pyrano[4,3-d]pyran-4,12,19,21(12aH)-tetrone, 1,2,4a,5,6b,12b,14,15,16a,16b-decahydro-15-hydroxy-12a,16b,17-trimethyl-, (2R,4aS,6aS,6bR,12aR,12bS,15R,16R,16aS,16bS,17S)-
    • G89284
    • (1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone
    • (1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone
    • Inchi: 1S/C28H28O9/c1-23-11-18-25(3)28-20(23)27(22(32)37-28,34-12-16(23)19(30)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)21(31)36-25/h4-8,14-16,18,20,33H,9-12H2,1-3H3/t14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1
    • InChI-Schlüssel: KUSIVZBQAMNZCO-FAGMLHHRSA-N
    • Lächelt: O1C([C@@]23[C@]4([H])C([H])=C([H])C5=C([H])C([H])=C([H])C([C@]5(C([H])([H])[H])[C@@]4([H])C([H])([H])C([H])([H])[C@]4(C(=O)O[C@@]5(C([H])([H])[H])[C@@]6([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])(C(=O)O6)C([H])([H])O2)[C@@]3([H])[C@]154)O[H])=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 508.17333247g/mol
  • Monoisotopenmasse: 508.17333247g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1340
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 11
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 125

(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemFaces
CFN95317-5mg
4,7-Didehydroneophysalin B
134461-76-0 >=98%
5mg
$338 2021-08-16
TargetMol Chemicals
T83329-1mg
4,7-Didehydroneophysalin B
134461-76-0
1mg
¥ 1800 2024-07-24
ChemFaces
CFN95317-5mg
4,7-Didehydroneophysalin B
134461-76-0 >=98%
5mg
$338 2023-09-19

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